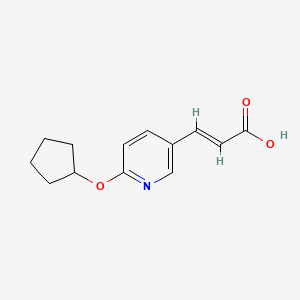

1-(pyrrolidin-3-yl)-1H-indazole

Descripción general

Descripción

Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine can be synthesized in the laboratory by treating 4-chlorobutan-1-amine with a strong base . It is also prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200°C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst .

Molecular Structure Analysis

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle .

Chemical Reactions Analysis

Pyrrolidine is a base. Its basicity is typical of other dialkyl amines . Relative to many secondary amines, pyrrolidine is distinctive because of its compactness, a consequence of its cyclic structure .

Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Aplicaciones Científicas De Investigación

Neuropharmacology

The pyrrolidine ring, a key structural component of “1-(pyrrolidin-3-yl)-1H-indazole”, is widely utilized in neuropharmacology due to its influence on the stereochemistry of molecules and its ability to interact with central nervous system receptors . This compound can be designed to target voltage-gated sodium channels (VGSCs) and calcium channels (VDCCs), which are crucial in the modulation of neuronal activity and have implications in treating conditions like epilepsy and neuropathic pain .

Antiviral Research

Indazole derivatives, including “1-(pyrrolidin-3-yl)-1H-indazole”, have shown potential as antiviral agents. Their ability to bind with high affinity to multiple receptors makes them suitable candidates for the development of new antiviral drugs, particularly against RNA and DNA viruses . The structural flexibility of indazole allows for the synthesis of compounds with varied pharmacological activities, which is essential in the rapidly evolving field of antiviral therapy .

Cancer Therapeutics

The indazole nucleus is a common feature in many synthetic drug molecules with anticancer properties. “1-(pyrrolidin-3-yl)-1H-indazole” can be explored for its antitumor potential, as indazole derivatives have been found to possess activities against various cancer cell lines. The modification of this compound could lead to the development of novel chemotherapeutic agents .

Anti-inflammatory Applications

Indazole compounds are known for their anti-inflammatory properties. The modification of “1-(pyrrolidin-3-yl)-1H-indazole” could result in new therapeutic agents that can be used to treat chronic inflammatory diseases. By targeting specific inflammatory pathways, these compounds can provide a more targeted approach to inflammation management .

Antimicrobial Activity

The structural diversity of indazole derivatives makes them excellent candidates for antimicrobial drugs. “1-(pyrrolidin-3-yl)-1H-indazole” could be modified to enhance its interaction with bacterial or fungal targets, leading to the development of new antimicrobial agents that can combat resistant strains of pathogens .

Neurodegenerative Disease Research

The pyrrolidine ring’s non-planarity and stereogenicity make it a valuable scaffold for designing drugs targeting neurodegenerative diseases. Compounds based on “1-(pyrrolidin-3-yl)-1H-indazole” could be synthesized to modulate protein-protein interactions implicated in diseases like Alzheimer’s and Parkinson’s .

Cardiovascular Drug Development

Indazole derivatives have been investigated for their potential cardiovascular benefits. “1-(pyrrolidin-3-yl)-1H-indazole” could be part of research aimed at developing drugs that can manage hypertension and other cardiovascular conditions by affecting vascular smooth muscle function .

Metabolic Disorder Treatments

The indazole nucleus is also present in compounds used for treating metabolic disorders. “1-(pyrrolidin-3-yl)-1H-indazole” could be explored for its potential in managing conditions like diabetes and obesity by influencing metabolic pathways and insulin signaling .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-pyrrolidin-3-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-4-11-9(3-1)7-13-14(11)10-5-6-12-8-10/h1-4,7,10,12H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPKGPZIDCLFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C3=CC=CC=C3C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(pyrrolidin-3-yl)-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)

![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)